molecular formula C13H16F2N2O B5039679 N-(3,4-difluorophenyl)-2-(piperidin-1-yl)acetamide

N-(3,4-difluorophenyl)-2-(piperidin-1-yl)acetamide

Cat. No.: B5039679
M. Wt: 254.28 g/mol
InChI Key: MHSQRGLURYGWGA-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-(piperidin-1-yl)acetamide is a chemical compound characterized by the presence of a difluorophenyl group and a piperidinylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-(piperidin-1-yl)acetamide typically involves the reaction of 3,4-difluoroaniline with piperidine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Reaction of 3,4-difluoroaniline with acetic anhydride: This step forms an intermediate compound.

    Addition of piperidine: The intermediate is then reacted with piperidine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-(piperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(3,4-difluorophenyl)-2-(piperidin-1-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its role as a lead compound in drug development.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-(piperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group and the piperidinylacetamide moiety play crucial roles in binding to these targets, modulating their activity and leading to the observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-difluorophenyl)-2-(piperidin-1-yl)propionamide
  • N-(3,4-difluorophenyl)-2-(piperidin-1-yl)butyramide
  • N-(3,4-difluorophenyl)-2-(piperidin-1-yl)valeramide

Uniqueness

N-(3,4-difluorophenyl)-2-(piperidin-1-yl)acetamide is unique due to its specific combination of the difluorophenyl group and the piperidinylacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-piperidin-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O/c14-11-5-4-10(8-12(11)15)16-13(18)9-17-6-2-1-3-7-17/h4-5,8H,1-3,6-7,9H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSQRGLURYGWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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